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Compound of Interest

Compound Name: 2-Phenyl-2-propanol

Cat. No.: B165765

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-2-
propanol (Cumyl alcohol), a tertiary alcohol of interest in various chemical and pharmaceutical
research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and
professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 2-Phenyl-2-propanol in a
structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
compounds. The *H NMR spectrum provides information about the different types of protons
and their neighboring environments, while the 3C NMR spectrum reveals the carbon
framework of the molecule.

Table 1: *H NMR Spectroscopic Data for 2-Phenyl-2-propanol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b165765?utm_src=pdf-interest
https://www.benchchem.com/product/b165765?utm_src=pdf-body
https://www.benchchem.com/product/b165765?utm_src=pdf-body
https://www.benchchem.com/product/b165765?utm_src=pdf-body
https://www.benchchem.com/product/b165765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons

~7.2-7.5 Multiplet 5H
(CeH5s)

~2.1 Singlet 1H Hydroxyl proton (-OH)
Methyl protons (2 x -

~1.6 Singlet 6H yip (

CHs)

Table 2: 13C NMR Spectroscopic Data for 2-Phenyl-2-propanol

Chemical Shift (6) ppm

Assignment

~148 Quaternary aromatic carbon (C-ipso)
~128 Aromatic carbons (C-ortho, C-meta)
~126 Aromatic carbon (C-para)

~72 Quaternary aliphatic carbon (C-OH)
~32 Methyl carbons (2 x -CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2-Phenyl-2-propanol
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Wavenumber (cm~?) Description of Vibration Functional Group
~3400 (broad) O-H stretch Alcohol (-OH)
~3100-3000 C-H stretch (aromatic) Aromatic C-H
~3000-2850 C-H stretch (aliphatic) Aliphatic C-H

~1600, ~1495, ~1450 C=C stretch Aromatic ring

~1200 C-O stretch Tertiary Alcohol (C-O)
~760, ~700 C-H bend (out-of-plane) Monosubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2-Phenyl-2-propanol

m/z (Mass-to-Charge

Ratio) Relative Intensity (%) Proposed Fragment
136 Moderate [M]* (Molecular lon)
121 High [M - CHs]*

77 Moderate [CeHs]* (Phenyl cation)
43 Very High [CsH7]* or [CHsCOl*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenyl-2-propanol in about 0.7
mL of a deuterated solvent (e.g., CDCIs, Deuterated Chloroform) in a standard 5 mm NMR
tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing (0O ppm).
e 1H NMR Acquisition:
o Place the NMR tube in the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.[1]

e 13C NMR Acquisition:
o Following *H NMR, switch the spectrometer to the 13C frequency.

o Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in single lines
for each unique carbon atom.

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.[2]

o The receiver gain should be adjusted to prevent signal clipping.[3]

Infrared (IR) Spectroscopy

e Sample Preparation (Neat Liquid):
o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[4]
o Place one to two drops of liquid 2-Phenyl-2-propanol onto the surface of one salt plate.[5]

o Carefully place the second salt plate on top, creating a thin liquid film between the plates.

[6]
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o Data Acquisition:

o

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

[¢]

Record a background spectrum of the empty instrument.[4]

[¢]

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.

[¢]

Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or

acetone) after use.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Phenyl-2-propanol in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e GC Separation:

[¢]

Injector Temperature: 250 °C.

[e]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp
the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to
ensure separation of components.

[e]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
e MS Detection:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.[7]

o Mass Analyzer: Set to scan a mass range appropriate for the compound and expected
fragments (e.g., m/z 40-200).

o The mass spectrum of the compound is recorded as it elutes from the GC column.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an

organic compound like 2-Phenyl-2-propanol.

Sample:
2-Phenyl-2-propanol

Functional Groups

Molecular Weight &
Fragmenfation

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

roton En

1H NMR

ironment Carbon Skeleton

Data Integration

& Structure Elucidation

Confirmed Structure:
2-Phenyl-2-propanol

.»

3C NMR

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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